N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders, including cancer .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives, leading to changes at the cellular level .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to impact a variety of biological pathways, particularly those involved in cell biology .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and ethylphenyl groups.
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition is often employed to form the triazole ring. This reaction involves the use of copper(I) catalysts to facilitate the reaction between an azide and an alkyne under mild conditions.
Functionalization: The triazole intermediate is then reacted with 2-chlorobenzyl chloride and 4-ethylbenzylamine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chlorophenyl and ethylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with diverse biological targets, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUAKNDZGQCEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.